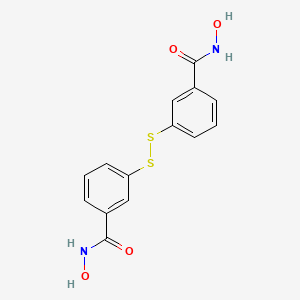
3,3'-Disulfanediylbis(N-hydroxybenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Disulfanediylbis(N-hydroxybenzamide) is a chemical compound characterized by the presence of disulfide bonds and hydroxyl groups attached to benzamide structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis(N-hydroxybenzamide) typically involves the oxidative coupling of thiol derivatives. One common method is the reaction of N-hydroxybenzamide with a disulfide-forming reagent such as sulfur or disulfur dichloride under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with the presence of a base such as triethylamine to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of 3,3’-Disulfanediylbis(N-hydroxybenzamide) may involve large-scale oxidative coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Disulfanediylbis(N-hydroxybenzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are used under mild conditions.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Esters or ethers depending on the nucleophile used.
Applications De Recherche Scientifique
3,3’-Disulfanediylbis(N-hydroxybenzamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating redox states in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3,3’-Disulfanediylbis(N-hydroxybenzamide) involves its ability to undergo redox reactions, which can modulate the redox state of biological systems. The disulfide bonds can be reduced to thiols, which can interact with various molecular targets, including enzymes and proteins, affecting their function and activity. This redox modulation can influence cellular processes and pathways involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-Disulfanediylbis(N-hexylpropanamide)
- 3,3’-Disulfanediylbis(6-hydroxybenzoic acid)
- 3,3’-Disulfanediylbis(N-benzylpropanamide)
Uniqueness
3,3’-Disulfanediylbis(N-hydroxybenzamide) is unique due to the presence of hydroxyl groups attached to the benzamide structure, which can participate in additional hydrogen bonding and nucleophilic substitution reactions. This makes it a versatile compound for various chemical and biological applications.
Propriétés
Formule moléculaire |
C14H12N2O4S2 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
N-hydroxy-3-[[3-(hydroxycarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C14H12N2O4S2/c17-13(15-19)9-3-1-5-11(7-9)21-22-12-6-2-4-10(8-12)14(18)16-20/h1-8,19-20H,(H,15,17)(H,16,18) |
Clé InChI |
VFKGTADGKRRDTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)SSC2=CC=CC(=C2)C(=O)NO)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B14795842.png)
![(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid](/img/structure/B14795852.png)



![2-amino-N-[(2-bromophenyl)methyl]-3-methylbutanamide](/img/structure/B14795861.png)

![tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14795883.png)
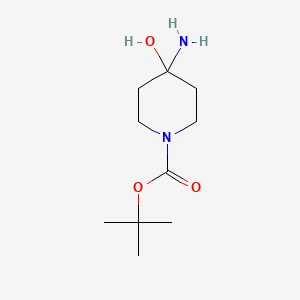
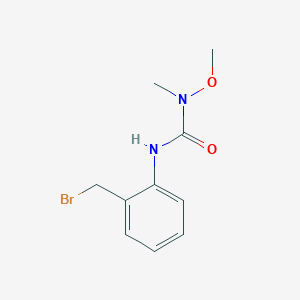

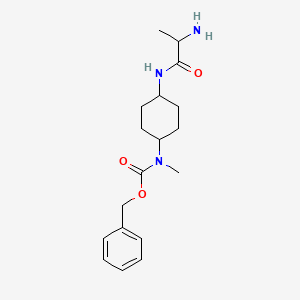
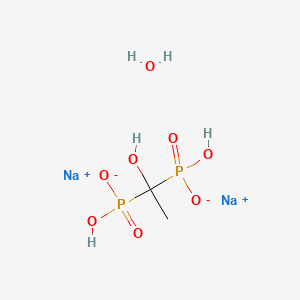
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-{4-[2-(Pyridin-4-Ylmethoxy)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B14795914.png)
